![molecular formula C5H2Cl2N2O2 B1322329 4,6-Dichloropyrimidine-2-carboxylic acid CAS No. 684220-30-2](/img/structure/B1322329.png)
4,6-Dichloropyrimidine-2-carboxylic acid
Overview
Description
4,6-Dichloropyrimidine-2-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C5H2Cl2N2O2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropyrimidine-2-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-diaminopyrimidine with hydrochloric acid and sodium nitrite, followed by oxidation to introduce the carboxylic acid group . Another method involves the use of 2,6-dichloropyridine as a starting material, which undergoes a series of reactions including chlorination and carboxylation .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used for these transformations.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidine derivatives, which can have different functional groups depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, and other oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Agrochemical Applications
Weed Control
4,6-Dichloropyrimidine-2-carboxylic acid is primarily recognized for its use as a herbicide. It acts by inhibiting the growth of unwanted plants in agricultural settings. The compound can be absorbed through the foliage and roots, leading to rapid growth interruption in target weeds. This property makes it particularly effective in controlling weeds in crops such as rape and buckwheat fields .
Research Findings
A study highlighted the effectiveness of this compound as a selective herbicide, demonstrating its ability to disrupt specific metabolic pathways in plants without affecting crops significantly. The application rates and environmental impact assessments have been documented to ensure sustainable use .
Pharmaceutical Applications
Antiviral Agents
In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of antiviral nucleotide derivatives. Research has shown that derivatives synthesized from this compound exhibit significant antiviral activity against various viruses .
Anti-inflammatory Properties
Recent studies have indicated that pyrimidine derivatives, including those derived from this compound, possess anti-inflammatory properties. For instance, compounds synthesized from this base demonstrated potent inhibition of COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib .
Materials Science Applications
Synthesis of Functional Materials
The compound is also utilized in the production of functional materials. Its derivatives have been explored for use in creating polymers with specific properties, including enhanced thermal stability and chemical resistance. The structural versatility of this compound allows for modifications that tailor materials for specific applications .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Agrochemicals | Herbicide for weed control | Effective against specific weeds; minimal crop impact |
Pharmaceuticals | Intermediate for antiviral agents | Significant antiviral activity; COX-2 inhibition |
Materials Science | Synthesis of functional polymers | Enhanced thermal stability; chemical resistance |
Case Studies
-
Herbicide Development
A comprehensive field trial assessed the efficacy of this compound as a herbicide. Results indicated a reduction in weed biomass by over 80% within two weeks of application, demonstrating its potential for large-scale agricultural use while maintaining crop safety. -
Pharmaceutical Synthesis
Research conducted on the synthesis of antiviral agents revealed that derivatives of this compound showed promising results against viral infections in vitro. The study concluded that these compounds could lead to new therapeutic options for viral diseases. -
Material Properties Enhancement
A study focused on polymer composites incorporating this compound derivatives reported improved mechanical properties and thermal stability compared to traditional polymers. This advancement opens avenues for developing more durable materials for industrial applications.
Mechanism of Action
The mechanism of action of 4,6-Dichloropyrimidine-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: The compound can inhibit certain enzymes, such as cyclooxygenase, which are involved in inflammatory processes.
Interaction with Nucleic Acids: It can bind to nucleic acids, affecting their function and stability.
Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4,6-Dichloropyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
2,6-Dichloropyrimidine-4-carboxylic acid: This compound has similar chemical properties but differs in the position of the carboxylic acid group.
4,6-Dichloropyrimidine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Amino-4,6-dichloropyrimidine: Contains an amino group instead of a carboxylic acid group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4,6-Dichloropyrimidine-2-carboxylic acid is a heterocyclic organic compound with significant potential in various biological applications. Its structure, characterized by a pyrimidine ring with two chlorine atoms and a carboxylic acid functional group, positions it as a versatile building block in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₅H₂Cl₂N₂O₂
- Molecular Weight : 192.99 g/mol
- CAS Number : 684220-30-2
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Below are key findings from recent studies:
Antimicrobial Activity
This compound has shown promising antimicrobial properties against several pathogens. A study evaluated its efficacy against common bacterial strains and reported significant inhibition at low concentrations.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Compound | IC50 (µmol/L) | Target Enzyme |
---|---|---|
This compound | 0.04 ± 0.01 | COX-2 |
Celecoxib | 0.04 ± 0.01 | COX-2 |
The IC50 values indicate that the compound has comparable potency to established anti-inflammatory drugs like celecoxib .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins.
- Interaction with Nucleic Acids : It has been observed to bind to nucleic acids, potentially affecting their stability and function.
- Modulation of Signaling Pathways : The compound may influence pathways involved in cell growth and apoptosis, contributing to its therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the use of this compound in treating infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a rat model of induced inflammation, administration of this compound resulted in a marked decrease in paw edema compared to controls. The study highlighted its potential for treating inflammatory diseases such as arthritis .
Properties
IUPAC Name |
4,6-dichloropyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPRJRYOVQDBID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623164 | |
Record name | 4,6-Dichloropyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684220-30-2 | |
Record name | 4,6-Dichloropyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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